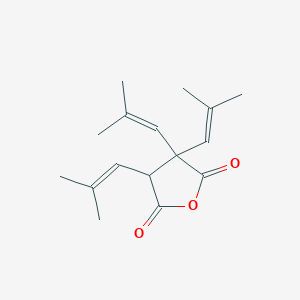
Triisobutenylsuccinic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisobutenylsuccinic anhydride is an organic compound that belongs to the class of succinic anhydrides. It is derived from the reaction of maleic anhydride with triisobutene. This compound is widely used in various industrial applications, particularly as an intermediate in the production of surfactants, lubricants, and additives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisobutenylsuccinic anhydride is typically synthesized through the Alder-ene reaction between maleic anhydride and triisobutene. This reaction occurs at elevated temperatures, usually between 180°C and 220°C, in the presence of a radical initiator. The reaction proceeds as follows:
Maleic anhydride+Triisobutene→Triisobutenylsuccinic anhydride
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where maleic anhydride and triisobutene are fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Triisobutenylsuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form triisobutenylsuccinic acid.
Esterification: Reacts with alcohols to form esters.
Amidation: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Amidation: Involves the use of primary or secondary amines, often under mild heating.
Major Products Formed
Hydrolysis: Triisobutenylsuccinic acid.
Esterification: Triisobutenylsuccinic esters.
Amidation: Triisobutenylsuccinic amides.
Wissenschaftliche Forschungsanwendungen
Triisobutenylsuccinic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and additives for fuels and lubricants.
Wirkmechanismus
The mechanism of action of triisobutenylsuccinic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic acyl substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Triisobutenylsuccinic anhydride can be compared with other similar compounds, such as:
Maleic anhydride: Similar in structure but lacks the triisobutene group.
Polyisobutylene succinic anhydride: Contains a polyisobutylene chain instead of triisobutene.
Succinic anhydride: The simplest form of succinic anhydride without any substituents.
The uniqueness of this compound lies in its triisobutene group, which imparts specific properties and reactivity, making it suitable for specialized applications in various industries.
Eigenschaften
CAS-Nummer |
63979-83-9 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
3,3,4-tris(2-methylprop-1-enyl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H22O3/c1-10(2)7-13-14(17)19-15(18)16(13,8-11(3)4)9-12(5)6/h7-9,13H,1-6H3 |
InChI-Schlüssel |
IGFXDIOXQABHSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1C(=O)OC(=O)C1(C=C(C)C)C=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


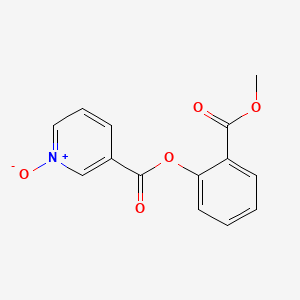
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)
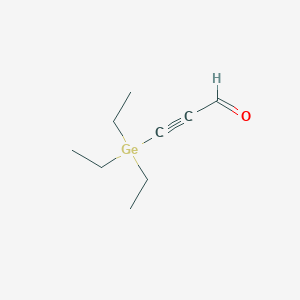



silane](/img/structure/B14494236.png)
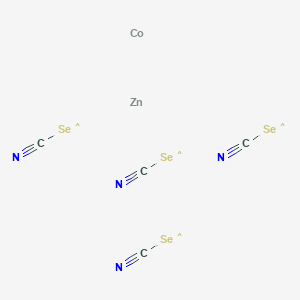
![N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine](/img/structure/B14494270.png)
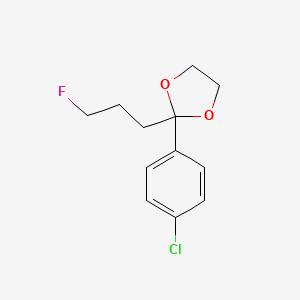

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)


